3-Quinolinecarboxylic acid, 4-(diethylamino)-, ethyl ester

Antimicrobial Staphylococcus aureus Quinoline

Researchers constructing 4-aminoquinoline SAR libraries often face inconsistent reactivity and bioactivity when substituting dialkylamino groups. This compound provides the precise diethylamino substitution-with its distinct steric bulk and lipophilicity-enabling reliable structure-activity correlation. - Unambiguous identity confirmation via characteristic ¹H NMR triplet and quartet signals of the diethylamino group. - Strategic gateway for synthesizing 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffolds. - Suitable for stability-indicating analytical method development with distinct MS fragmentation and UV absorption profiles.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
CAS No. 93074-73-8
Cat. No. B12118008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinolinecarboxylic acid, 4-(diethylamino)-, ethyl ester
CAS93074-73-8
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C=NC2=CC=CC=C21)C(=O)OCC
InChIInChI=1S/C16H20N2O2/c1-4-18(5-2)15-12-9-7-8-10-14(12)17-11-13(15)16(19)20-6-3/h7-11H,4-6H2,1-3H3
InChIKeyCWAMEKGCTKMZAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Quinolinecarboxylic acid, 4-(diethylamino)-, ethyl ester: Identification and Properties


3-Quinolinecarboxylic acid, 4-(diethylamino)-, ethyl ester (CAS 93074-73-8) is a synthetic small molecule with the molecular formula C₁₆H₂₀N₂O₂ and a molecular weight of 272.34 g/mol . It belongs to the class of 4-aminoquinoline-3-carboxylate derivatives, a group of heterocyclic compounds that have been explored for potential antimicrobial and antimalarial activities [1]. This specific compound features a quinoline core ring system substituted at the 4-position with a diethylamino group and a 3-carboxylic acid ethyl ester.

4-Aminoquinoline-3-carboxylate scaffold for medicinal chemistry SAR exploration
4-Diethylamino substituent imparts distinct steric and electronic profile
Reported context in antimicrobial and antimalarial research

Why Generic Substitution of 4-(Diethylamino)quinoline-3-carboxylates Fails


Within the class of 4-aminoquinoline-3-carboxylates, variation in the substituent at the 4-amino position (e.g., dimethylamino, piperidino, morpholino versus diethylamino) is known to profoundly impact both chemical reactivity and biological activity [1]. The specific diethylamino group imparts distinct steric bulk, lipophilicity, and electronic properties compared to other dialkylamino analogs, which can critically influence key parameters such as reaction yields in synthetic transformations [2] or efficacy in biological assays. Therefore, substituting this compound with a different 4-aminoquinoline-3-carboxylate analog cannot be assumed to yield equivalent experimental outcomes, as even minor structural modifications within this scaffold can lead to significant variations in performance.

4-Amino substituent variation (dimethylamino, piperidino, morpholino) may shift biological activity and synthetic reactivity
Lipophilicity difference may alter membrane permeability and solubility in cell-based assays
Electronic and steric properties may not transfer; substituting analogs may require validation

Comparative Evidence for 4-(Diethylamino)quinoline-3-carboxylate


Structure-Activity Relationship in Antimicrobial Assays

A 1984 study evaluated a series of 4-substituted aminoquinoline-3-carboxylates for antimicrobial activity. While the specific compound 3-Quinolinecarboxylic acid, 4-(diethylamino)-, ethyl ester (CAS 93074-73-8) was not explicitly identified among the four active compounds (VIII, XIII, XV, XXIII) which demonstrated low activity against Staphylococcus aureus [1], this research establishes a direct structure-activity relationship (SAR) within the class where the identity of the 4-amino substituent is a key determinant of biological outcome. This provides a framework for differentiating its potential profile from other analogs.

Antimicrobial SAR
Class-level inference
Target compound not among active analogs; only 4/undisclosed analogs showed low activity against S. aureus
SAR is substituent-dependent; direct substitution may not be predictable
Data to verify for this specific compound
Antimicrobial Staphylococcus aureus Quinoline

Synthetic Utility as a Quinolone Precursor

A patent from 1967 describes alkylamino-4-hydroxy quinoline-3-carboxylic esters as anticoccidial agents. The document highlights the importance of a diethylamino substituent for potent activity, specifically noting that compounds with a 6-n-propyl-7-diethylamino substitution pattern possess the 'greatest degree and spectrum of anticoccidial activity' [1]. While the target compound has the diethylamino group at the 4-position instead of the 7-position, this patent underscores the unique contribution of the diethylamino group to biological activity within the quinoline-3-carboxylate scaffold, suggesting that similar 4-dialkylamino esters are valuable intermediates for further derivatization.

Positional isomerism
Class-level inference
7-diethylamino-4-hydroxy analogs reported greatest anticoccidial activity; target is 4-diethylamino isomer
Positional isomer defines distinct chemical space
Patent inference; target not directly measured
Organic Synthesis Intermediate Quinolone

Lipophilicity and Its Impact on Bioavailability

The diethylamino group is predicted to impart higher lipophilicity (cLogP) compared to a dimethylamino analog. A database entry for the related compound Ethyl 4-(dimethylamino)quinoline-3-carboxylate (CAS 1049114-68-2) allows for a structural comparison [1]. Replacing the dimethylamino group with a diethylamino group (as in the target compound) is expected to increase the cLogP by approximately 1 unit, resulting in a measurable difference in membrane permeability and solubility, which are critical parameters for biological assays and formulation development. This difference provides a rational basis for selecting the target compound when higher lipophilicity is desired.

Predicted lipophilicity
Class-level inference
cLogP increase ~1 vs dimethylamino analog
Higher predicted membrane permeability
In silico estimate based on structural analog
Lipophilicity cLogP ADME

Structural Confirmation via NMR Spectroscopy

For research procurement, establishing the unique identity of a compound is crucial. The presence of the diethylamino group (N(CH₂CH₃)₂) provides a distinct and quantifiable NMR signature compared to analogs, particularly in the ¹H NMR spectrum where the ethyl protons appear as a characteristic triplet (CH₃) and quartet (CH₂). This spectral fingerprint allows for unambiguous differentiation from other 4-amino substituted analogs (e.g., 4-piperidino or 4-morpholino derivatives), ensuring the correct compound is used in experiments and facilitating quality control analysis [1]. A specific NMR spectrum for this compound was not found, but the predictable pattern is a standard analytical differentiator for this class.

NMR identity
Supporting evidence
Characteristic triplet (CH₃) & quartet (CH₂) for diethylamino group
Unambiguous identity confirmation
Expected pattern; spectrum to be acquired
NMR Spectroscopy Quality Control Identity

Research Applications of 4-(Diethylamino)quinoline-3-carboxylate


Medicinal Chemistry SAR Studies

As part of a medicinal chemistry campaign exploring the 4-aminoquinoline pharmacophore, this compound provides a critical point of chemical variation. Its diethylamino group presents distinct steric and lipophilic bulk compared to other common substituents like dimethylamino or morpholino. This allows researchers to build comprehensive SAR data sets to correlate specific molecular features with biological activity, as work on related series has demonstrated the profound impact of the 4-substituent on antimicrobial profiles [1].

Intermediate for Quinolone-3-Carboxylic Acids

This ester can serve as a gateway to a diverse range of quinolone-3-carboxylic acid derivatives. Its specific reactivity, governed by the diethylamino group at the 4-position, makes it a strategic starting material for synthesizing novel 4-oxo-1,4-dihydroquinoline-3-carboxylic acids, which are the core scaffolds for many fluoroquinolone antibiotics and other biologically active compounds [2].

Stability-Indicating Method Development

The unique NMR and chromatographic signature of the diethylamino group makes this compound an ideal candidate for developing stability-indicating analytical methods [3]. Its distinct fragmentation pattern in mass spectrometry and its characteristic UV absorption can be used to study the compound's stability under various stress conditions (e.g., heat, light, pH), which is a critical component of quality control documentation for a research chemical.

Vendor Qualification and Identity Confirmation

For procurement managers and quality control scientists, the compound's structural features allow for strict quality assurance. A vendor's product can be unambiguously confirmed using ¹H NMR by verifying the presence and integration of the characteristic triplet and quartet signals of the diethylamino group [3]. This provides a high level of confidence in the chemical identity, which is essential for reproducible research outcomes.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
4-substituent steric and lipophilic profile
Correlate structural variation with biological response
Quinolone-3-carboxylic acid synthesis
4-diethylamino reactivity
Derivatization to 4-oxo-quinolone scaffolds
Stability-indicating method development
Characteristic NMR / chromatographic signature
Degradation product profiling under stress conditions
Vendor qualification & identity confirmation
Unique diethylamino ¹H NMR pattern
Triplet/quartet integration verification
Quote Request

Request a Quote for 3-Quinolinecarboxylic acid, 4-(diethylamino)-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.